3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid is a compound that belongs to the class of phthalazine derivatives, which are known for their biological activity and potential therapeutic applications. The molecular formula of this compound is CHNO, with a molecular weight of 218.21 g/mol . This compound is recognized for its structural features that include a phthalazine moiety, which contributes to its reactivity and biological properties.
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid can be synthesized through various chemical reactions involving phthalazine derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. Phthalazines are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid typically involves several steps:
The synthetic pathway may involve:
The molecular structure of 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid features:
The compound exhibits distinct peaks in its nuclear magnetic resonance (NMR) spectra, which can be used to confirm its structure:
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid can participate in various chemical reactions:
The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl group in the phthalazine structure, making it a target for nucleophilic attack in synthetic applications .
The mechanism of action for compounds like 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid often involves interaction with biological targets such as enzymes or receptors. The specific pathways may include:
Studies have indicated that derivatives of phthalazine can exhibit significant biological activity, including cytotoxic effects against cancer cell lines through mechanisms that may involve apoptosis and inhibition of angiogenesis .
Characterization techniques such as NMR and IR spectroscopy provide essential data confirming the identity and purity of the compound .
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid has several scientific uses:
The phthalazin-1(2H)-one core represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with diverse biological targets. This nitrogen-rich bicyclic heterocycle serves as the pharmacophoric foundation for compounds spanning multiple therapeutic domains, including oncology, cardiovascular medicine, and metabolic disease management. The scaffold's intrinsic hydrogen-bonding capacity, aromatic character, and structural plasticity enable it to engage with enzyme active sites through multipoint interactions [3] [9].
In oncology, phthalazinone derivatives have achieved notable clinical success as poly(ADP-ribose) polymerase (PARP) inhibitors, with Olaparib and Talazoparib exemplifying how strategic substitution of the core scaffold yields targeted anticancer agents. These drugs exploit synthetic lethality in BRCA-deficient cancers by blocking DNA repair pathways [9]. Beyond PARP inhibition, phthalazinones demonstrate significant activity as:
The specific derivative 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid embodies this pharmacological versatility through its carboxylic acid functionalization, which enhances target engagement via additional hydrogen bonding and ionic interactions. Recent studies indicate that propionic acid derivatives of phthalazinone exhibit enhanced binding to kinase domains compared to their unsubstituted counterparts, particularly in the VEGFR-2 and EGFR target spaces [5] [8].
Table 1: Clinically Significant Phthalazine-Based Therapeutics
Compound | Biological Target | Therapeutic Application | Structural Features |
---|---|---|---|
Olaparib | PARP | BRCA-mutant cancers | 4-[(3S)-piperidin-3-yl]carbonyl substitution |
Talazoparib | PARP | Metastatic breast cancer | Fluorinated benzyl substitution |
Vatalanib | VEGFR-2 | Colorectal cancer | N-arylurea linkage |
Zopolrestat | Aldose reductase | Diabetic complications | Fluorinated phenyl substitution |
Hydralazine | Vasodilator | Hypertension | Hydrazine substitution |
The strategic modification of phthalazinone derivatives through bioisosteric replacement and side chain optimization represents a cornerstone approach in refining their drug-like properties. The 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid scaffold exemplifies how carboxylic acid functionalization enhances target binding while maintaining favorable physicochemical profiles. Key structural considerations include:
The carboxylic acid functionality serves as a versatile molecular handle for further derivatization. Researchers have exploited this through:
Table 2: Structure-Activity Relationships in Phthalazine Propionic Acid Derivatives
Substituent Position | Structural Modification | Biological Impact | Key Findings |
---|---|---|---|
N-2 position | Propionic acid chain | Enhanced kinase inhibition | Enables ionic interactions with lysine residues |
C-4 position | Benzyl group | Increased VEGFR-2 affinity | Hydrophobic pocket complementarity |
Propionic acid terminus | Methyl ester | Improved cell penetration | Prodrug strategy |
Propionic acid terminus | Amino acid conjugates | Tumor-specific delivery | Enhanced cancer cell uptake |
Propionic acid terminus | Hydrazone formation | Apoptosis induction | Caspase-3 activation |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8